molecular formula C22H32N2O6 B3972183 [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid

[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid

Cat. No.: B3972183
M. Wt: 420.5 g/mol
InChI Key: DTFPAISPLWLRPK-UHFFFAOYSA-N
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Description

[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of piperidine rings and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine derivatives The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperidine rings and methoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperidine rings and methoxyphenyl group may interact with proteins or nucleic acids, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The piperidine rings and methoxyphenyl group can bind to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. For example, in neurological applications, the compound may interact with neurotransmitter receptors, altering signal transduction and neuronal activity.

Properties

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-15-12-16(2)14-22(13-15)18-8-10-21(11-9-18)20(23)17-4-6-19(24-3)7-5-17;3-1(4)2(5)6/h4-7,15-16,18H,8-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFPAISPLWLRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
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[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
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[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
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[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
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[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
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[4-(3,5-Dimethylpiperidin-1-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid

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